6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione
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Overview
Description
6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione is a complex organic compound belonging to the xanthone family. Xanthones are secondary metabolites found in various plants, fungi, lichens, and bacteria. They are known for their diverse bioactivities, including antioxidant, antibacterial, antimalarial, antituberculosis, and cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione involves multiple steps. One common method includes the condensation of 2,2’,4,4’-tetrahydroxybenzophenone with appropriate reagents under controlled conditions. The reaction typically requires high temperatures and the presence of catalysts to facilitate the formation of the xanthene core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the xanthene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted xanthones and hydroquinones, which can have different bioactivities and properties .
Scientific Research Applications
6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other xanthone derivatives.
Biology: Studied for its antioxidant and cytotoxic properties.
Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. Its antioxidant activity is primarily due to its ability to scavenge free radicals and inhibit oxidative stress. The cytotoxic effects are mediated through the induction of apoptosis in cancer cells by interacting with cellular proteins and DNA .
Comparison with Similar Compounds
Similar Compounds
1,7-Dihydroxy-2,3,4-trimethoxy-9H-xanthen-9-one: Another xanthone derivative with similar antioxidant properties.
2,7-Dihydroxy-9-fluorenone: A structurally related compound used in medicinal chemistry.
Uniqueness
6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione is unique due to its multiple hydroxyl groups, which enhance its solubility and bioactivity. Its complex structure allows for diverse chemical modifications, making it a valuable compound in various research fields .
Properties
CAS No. |
54696-40-1 |
---|---|
Molecular Formula |
C32H18O10 |
Molecular Weight |
562.5 g/mol |
IUPAC Name |
6,7-dihydroxy-9-[4-(2,3,6,7-tetrahydroxyxanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]xanthene-2,3-dione |
InChI |
InChI=1S/C32H18O10/c33-19-5-15-27(9-23(19)37)41-28-10-24(38)20(34)6-16(28)31(15)13-1-2-14(4-3-13)32-17-7-21(35)25(39)11-29(17)42-30-12-26(40)22(36)8-18(30)32/h1-12,33-35,37-39H |
InChI Key |
JRMPEZKDRRHBSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C3=CC(=C(C=C3OC4=CC(=O)C(=O)C=C42)O)O)C=CC1=C5C6=CC(=C(C=C6OC7=CC(=C(C=C75)O)O)O)O |
Origin of Product |
United States |
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